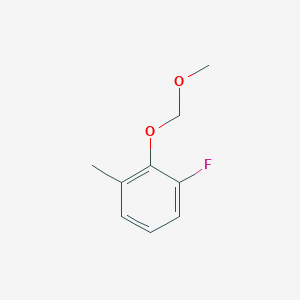![molecular formula C15H10F4O3 B14777660 2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Shares the trifluoromethyl group but lacks the biphenyl structure.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains similar fluorine and trifluoromethyl groups but differs in its boronic acid functionality.
Uniqueness
2-(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its combination of fluorine and trifluoromethoxy groups attached to a biphenyl core. This structure imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it valuable for various applications.
特性
分子式 |
C15H10F4O3 |
|---|---|
分子量 |
314.23 g/mol |
IUPAC名 |
2-[4-fluoro-2-[4-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-11-4-1-10(7-14(20)21)13(8-11)9-2-5-12(6-3-9)22-15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChIキー |
LUZPMMWOIPSLIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)CC(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)





![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)



![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)

